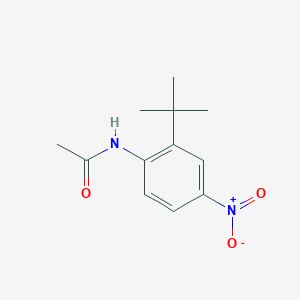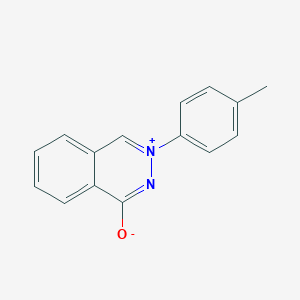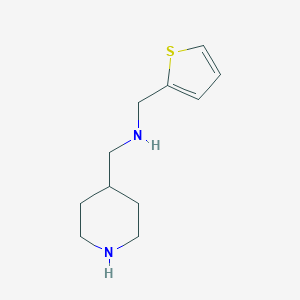![molecular formula C8H8BrN5 B279515 N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279515.png)
N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of a bromobenzyl group attached to the tetrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 3-bromobenzyl bromide with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the compound. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways.
相似化合物的比较
Similar Compounds
N-benzyl-5-methoxytryptamine: This compound has a similar benzyl group but differs in the presence of a methoxy group and a tryptamine backbone.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine:
Uniqueness
N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H8BrN5 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI 键 |
AGFBOLXLQYQOOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC2=NNN=N2 |
规范 SMILES |
C1=CC(=CC(=C1)Br)CNC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B279439.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate](/img/structure/B279442.png)


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)
![{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B279450.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine](/img/structure/B279452.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B279453.png)

![N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine](/img/structure/B279456.png)
![N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B279457.png)
![1-(4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B279458.png)
amine](/img/structure/B279461.png)
